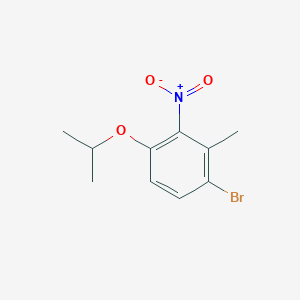
1-Bromo-4-isopropoxy-2-methyl-3-nitrobenzene
Descripción general
Descripción
1-Bromo-4-isopropoxy-2-methyl-3-nitrobenzene is a useful research compound. Its molecular formula is C10H12BrNO3 and its molecular weight is 274.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
1-Bromo-4-isopropoxy-2-methyl-3-nitrobenzene is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, biochemical properties, and relevant case studies.
Chemical Structure and Properties
Chemical Formula : C12H16BrNO3
CAS Number : 2204959-17-9
Key Properties
| Property | Value |
|---|---|
| Log P (octanol-water partition) | 2.78 |
| Solubility | 0.0699 mg/ml |
| Blood-Brain Barrier (BBB) | Yes |
| CYP Enzyme Interaction | CYP1A2 inhibitor |
The presence of the bromine atom and isopropoxy group contributes to its reactivity and potential interactions with various biomolecules, making it a candidate for drug development.
Mechanisms of Biological Activity
This compound exhibits several biological activities through various mechanisms:
Inhibition of Enzymes
This compound has been shown to inhibit enzymes involved in metabolic pathways, particularly those related to inflammation and cell signaling, such as cyclooxygenase (COX) enzymes.
Receptor Interaction
The compound may interact with specific receptors, influencing cellular responses and signaling pathways, which could lead to therapeutic effects in conditions like cancer and neurodegenerative diseases.
In Vitro Studies
Research indicates significant biological activities in vitro:
Anti-inflammatory Activity
In cell culture studies, the compound reduced pro-inflammatory cytokine production by inhibiting COX pathways.
Cytotoxic Effects
The compound demonstrated cytotoxicity against various cancer cell lines, suggesting potential applications in oncology. Notably, it affected cell viability in studies involving breast cancer cells.
In Vivo Studies
Animal model studies have provided insights into the therapeutic potential of this compound:
Dosage Effects
At lower dosages, this compound effectively reduced tumor growth with minimal toxicity.
Metabolic Pathways
It was metabolized by cytochrome P450 enzymes, yielding active metabolites that may enhance therapeutic effects.
Anti-cancer Activity
A study on a mouse model of breast cancer indicated that treatment with this compound led to a significant reduction in tumor size and improved survival rates compared to control groups.
Neuroprotective Effects
Another study focused on neuroprotection in models of neurodegeneration, where treatment resulted in decreased neuronal apoptosis and improved cognitive function.
Propiedades
IUPAC Name |
1-bromo-2-methyl-3-nitro-4-propan-2-yloxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO3/c1-6(2)15-9-5-4-8(11)7(3)10(9)12(13)14/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJBAWLCCYIAXNX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1[N+](=O)[O-])OC(C)C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















